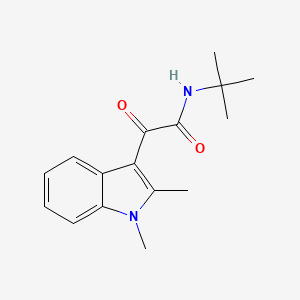

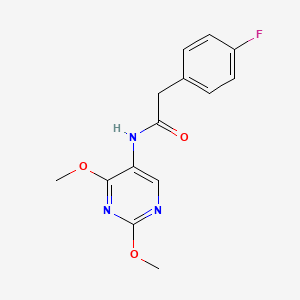

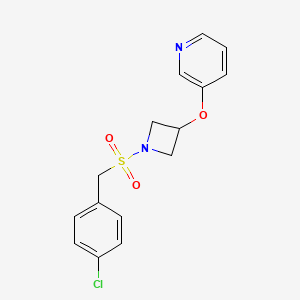

N-叔丁基-2-(1,2-二甲基吲哚-3-基)-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide" likely represents a compound with potential interest in synthetic and medicinal chemistry due to the presence of the indole moiety, a structure found in many biologically active molecules. The tert-butyl group and the oxoacetamide functionality suggest potential synthetic versatility and relevance in drug design and development.

Synthesis Analysis

The synthesis of molecules similar to "N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide" typically involves multi-step organic reactions, starting from the indole core. Methods like the Fischer indole synthesis or modifications thereof could be employed to introduce the dimethyl groups on the indole scaffold. Subsequent acylation and introduction of the tert-butyl group would likely follow, utilizing strategies such as acyl chloride coupling and tert-butyl ester formation, under catalytic conditions that promote specificity and high yield (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

The molecular structure of compounds like "N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide" can be analyzed through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the molecule's geometry, electronic structure, and molecular interactions, highlighting features like hydrogen bonding patterns and steric hindrance which influence the compound's reactivity and physical properties (Gerson López et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of "N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide" would involve its amide and indole functionalities. Amides can participate in reactions such as hydrolysis, amidation, and in certain conditions, reductions. The indole ring might undergo electrophilic substitution reactions, particularly at positions not sterically hindered by the dimethyl groups. The tert-butyl group could influence the molecule's reactivity by providing steric bulk (Rádl, 2003).

Physical Properties Analysis

The physical properties of such molecules are influenced by their molecular structure. Properties like melting point, boiling point, and solubility in various solvents are determined by the molecule's size, polarity, and the presence of functional groups. For example, the oxoacetamide group increases polarity, potentially enhancing solubility in polar solvents (Arjunan et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are largely defined by the indole nucleus and the oxoacetamide functionality. The electron-rich indole ring is susceptible to electrophilic attack, whereas the amide group's resonance stabilization affects its reactivity towards nucleophilic substitution reactions (Mackenzie, Tenaschuk, & Fortier, 1987).

科学研究应用

化学合成和应用

N-tert-丁基-2-(1,2-二甲基吲哚-3-基)-2-氧代乙酰胺及其相关化合物一直是各种研究重点,重点关注化学合成和应用。这些研究探讨了不同的合成途径和这些化合物的潜在用途。

合成方法和衍生物:

- Yavari等人(2004年)的研究详细介绍了一种合成方法,涉及叔丁基异氰酸酯与乙炔酯的反应,导致相关的双呋喃二羧酸酯的生成 (Yavari, Nasiri, Moradi, & Djahaniani, 2004)。

- More等人(2014年)首次完成了一种相关的α-氧代酰胺类天然产物的全合成,突显了其在合成化学中的重要性 (More, Raghunadh, Shankar, Patel, Bhalerao, & Kumar, 2014)。

- López等人(2010年)关注了取代N-苄基-N-(3-叔丁基-1-苯基-1H-吡唑-5-基)乙酰胺中的氢键模式,展示了结构复杂性和多样化化学相互作用的潜力 (López, Jaramillo, Abonía, Cobo, & Glidewell, 2010)。

在医学和药理学中的潜在应用:

- Altenbach等人(2008年)探讨了2-氨基嘧啶作为组胺H4受体配体,表明相关化合物的潜在药用应用 (Altenbach, Adair, Bettencourt, Black, Fix-Stenzel, Gopalakrishnan, Hsieh, Liu, Marsh, McPherson, Milicic, Miller, Vortherms, Warrior, Wetter, Wishart, Witte, Honore, Esbenshade, Hancock, Brioni, & Cowart, 2008)。

材料科学和催化:

- Verboom和Bos(2010年)讨论了使用三氟化硼催化反应形成γ-内酯,这与催化和材料合成领域相关 (Verboom & Bos, 2010)。

属性

IUPAC Name |

N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10-13(14(19)15(20)17-16(2,3)4)11-8-6-7-9-12(11)18(10)5/h6-9H,1-5H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBALYRUPLGHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

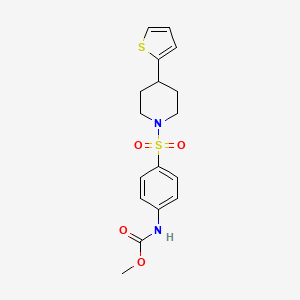

![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)

![ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2485855.png)

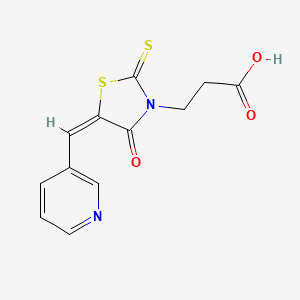

![3-Isopropyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2485860.png)

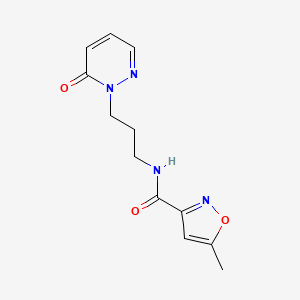

![N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2485870.png)

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2485873.png)